molecular formula C18H20N4O3S2 B6543835 N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-1-methanesulfonylpiperidine-4-carboxamide CAS No. 1210525-20-4

N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-1-methanesulfonylpiperidine-4-carboxamide

Cat. No. B6543835
CAS RN: 1210525-20-4
M. Wt: 404.5 g/mol
InChI Key: TYQNKYQQFQSFOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-1-methanesulfonylpiperidine-4-carboxamide” is a compound that belongs to the class of imidazo[2,1-b]thiazole derivatives . Imidazo[2,1-b]thiazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . These compounds have been synthesized and shown to exhibit potent biological activity .


Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazole derivatives involves the Hantzsch thiazole reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with suitably substituted thioureas using microwave heating . The starting 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones were prepared by refluxing 2.5 equivalent of chloroacetylchloride and 1 equivalent of 6-phenylimidazo[2,1-b]thiazoles in refluxing 1,4-dioxane .


Molecular Structure Analysis

The molecular structure of imidazo[2,1-b]thiazole derivatives can be analyzed using 1H-NMR and 13C-NMR . For example, the 1H-NMR (DMSO- d6) δ: 8.57 (s, 1H, imidazole H), 7.83 (d, J = 8.4 Hz, 2H, Ar-H), 7.46 (s, 1H, thiazole H), 7.09 (d, J = 8.4 Hz, 2H, Ar-H), 4.10 (s, 2H, CH 2), 3.82 (s, 3H, CH 3); 13C-NMR (DMSO- d6) δ: 169.2, 159.7, 147.0, 139.7, 127.5, 126.6, 121.3, 114.6, 114.0, 108.7, 55.3, 32.2 .


Chemical Reactions Analysis

Imidazo[2,1-b]thiazole derivatives are known for their broad range of chemical and biological properties . They are found in many potent biologically active compounds and have been synthesized to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .


Physical And Chemical Properties Analysis

The physical and chemical properties of imidazo[2,1-b]thiazole derivatives can be analyzed using 1H-NMR and 13C-NMR . For example, the 1H-NMR (DMSO- d6) δ: 8.57 (s, 1H, imidazole H), 7.83 (d, J = 8.4 Hz, 2H, Ar-H), 7.46 (s, 1H, thiazole H), 7.09 (d, J = 8.4 Hz, 2H, Ar-H), 4.10 (s, 2H, CH 2), 3.82 (s, 3H, CH 3); 13C-NMR (DMSO- d6) δ: 169.2, 159.7, 147.0, 139.7, 127.5, 126.6, 121.3, 114.6, 114.0, 108.7, 55.3, 32.2 .

Scientific Research Applications

properties

IUPAC Name

N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S2/c1-27(24,25)22-8-6-14(7-9-22)17(23)19-15-4-2-13(3-5-15)16-12-21-10-11-26-18(21)20-16/h2-5,10-12,14H,6-9H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYQNKYQQFQSFOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.